L-Xylono-1,4-lactone
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Overview
Description
L-xylono-1,4-lactone is a xylonolactone. It derives from a L-xylonic acid.
Scientific Research Applications
Crystallographic Studies
L-Xylono-1,4-lactone and its derivatives have been extensively studied using X-ray crystallography. Research by Jenkinson et al. (2008) elucidated the structure of a protected hydroxyl group variant, providing insights into its molecular conformation and stability.
Halogenation and Derivative Synthesis
The compound has been used as a starting material for synthesizing various derivatives. Bouchez et al. (1997) demonstrated the regioselective halogenation of L-Xylono-1,4-lactones, leading to the efficient synthesis of halo-substituted derivatives.
Role in Biochemical Processes
In biochemical studies, this compound plays a significant role. Nygård et al. (2014) investigated its role in the production of D-xylonate in Saccharomyces cerevisiae, highlighting its influence on lactone ring opening in metabolic processes.
Conformational Analysis
Conformational analysis of this compound and its isomers has been a subject of interest. Nelson (1979) studied the conformation of tri-O-acetyl derivatives, shedding light on the molecular geometry and interactions.
Synthesis of Derivatives
This compound is also used in synthesizing various bioactive molecules. Lalot et al. (2001) conducted thioalkylation of this compound for the synthesis of thio-substituted sugar derivatives.
Enzymatic Studies
Enzymatic reactions involving this compound have been a focus as well. Pääkkönen et al. (2021) characterized xylonolactonase from Caulobacter crescentus, providing insights into its role in ester bond hydrolysis and enzyme kinetics.
Functional and Structural Characterization
The functional annotation and structural characterization of enzymes interacting with this compound are also significant. Korczynska et al. (2014) described the characterization of a novel lactonase hydrolyzing derivatives of this compound, contributing to our understanding of enzyme-substrate interactions.
Archaeal Catabolism Studies
In archaea, this compound is involved in catabolic pathways. Sutter et al. (2017) studied a lactonase in Haloferax volcanii, highlighting its role in the metabolism of pentoses.
Solid-State Structure Analysis
The solid-state structure of this compound and related compounds has been analyzed to understand their molecular properties. Shalaby et al. (1994) reported on the crystal structures of sugar lactones, including this compound, providing detailed structural information.
Synthesis of Energetic Material Precursors
This compound has been used in the microbial synthesis of energetic material precursors. Niu et al. (2003) established a biosynthetic pathway for the synthesis of 1,2,4-butanetriol from this compound, demonstrating its potential in industrial applications.
Properties
Molecular Formula |
C5H8O5 |
---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
(3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m0/s1 |
InChI Key |
CUOKHACJLGPRHD-NUNKFHFFSA-N |
Isomeric SMILES |
C([C@H]1[C@H]([C@@H](C(=O)O1)O)O)O |
SMILES |
C(C1C(C(C(=O)O1)O)O)O |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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